3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Overview
Description
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties
Preparation Methods
The synthesis of 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to antifungal effects .
Comparison with Similar Compounds
Similar compounds to 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde include other triazole derivatives such as:
- 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol
- 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones
These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and reactivity.
Properties
IUPAC Name |
3-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-10-3-2-8(5-16)4-9(10)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIUTXEKITELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=CN2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155766 | |
Record name | 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-74-9 | |
Record name | 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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